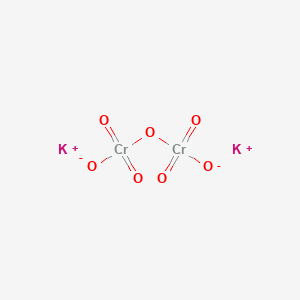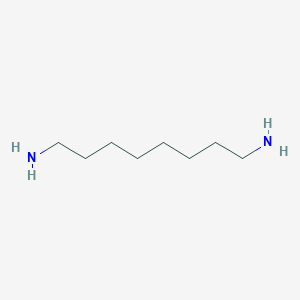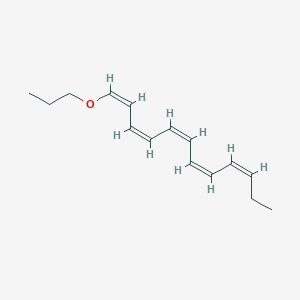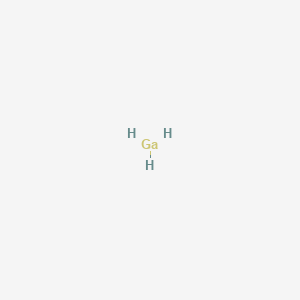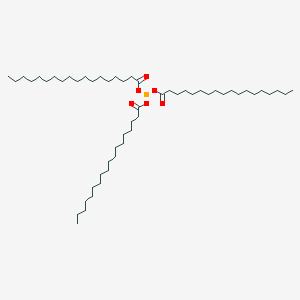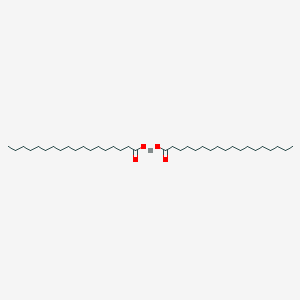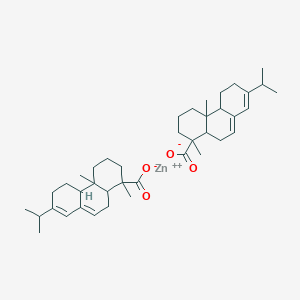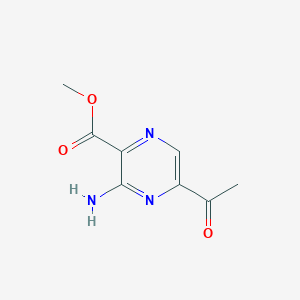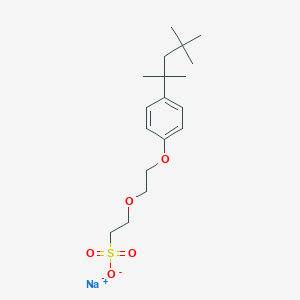
Sodium octylphenoxyethoxyethyl sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium octylphenoxyethoxyethyl sulfonate (SOPES) is a surfactant that is commonly used in scientific research. It is a non-ionic detergent that can be used to solubilize membrane proteins and lipids. SOPES is also used in a variety of other applications, including as a wetting agent, emulsifier, and dispersant. In
作用机制
Sodium octylphenoxyethoxyethyl sulfonate works by disrupting the hydrophobic interactions between membrane proteins and lipids, allowing the proteins to be solubilized in aqueous solutions. It does this by inserting its hydrophobic tail into the lipid bilayer, while its hydrophilic head interacts with the aqueous environment. This disrupts the hydrophobic interactions between the lipids and proteins, allowing the proteins to be solubilized.
生化和生理效应
Sodium octylphenoxyethoxyethyl sulfonate has been shown to have minimal effects on the biochemical and physiological properties of solubilized proteins. It does not affect the activity or stability of most proteins, and does not induce significant conformational changes. However, it is important to note that the effects of Sodium octylphenoxyethoxyethyl sulfonate may vary depending on the specific protein being studied.
实验室实验的优点和局限性
Sodium octylphenoxyethoxyethyl sulfonate has several advantages for use in lab experiments. It is a non-ionic detergent, which means it does not carry a charge and is less likely to interfere with protein function. It is also relatively mild, which means it can be used at low concentrations without causing significant damage to proteins. However, Sodium octylphenoxyethoxyethyl sulfonate does have some limitations. It is not effective for solubilizing all types of membrane proteins, and its effectiveness can vary depending on the specific protein being studied.
未来方向
There are several future directions for Sodium octylphenoxyethoxyethyl sulfonate research. One area of interest is the development of new and improved surfactants for the solubilization of membrane proteins. Another area of interest is the use of Sodium octylphenoxyethoxyethyl sulfonate in the development of new drug delivery systems. Sodium octylphenoxyethoxyethyl sulfonate has also been shown to have antimicrobial properties, which could be explored further in the development of new antimicrobial agents. Finally, the use of Sodium octylphenoxyethoxyethyl sulfonate in environmental applications, such as the remediation of contaminated soils and water, is an area of active research.
In conclusion, Sodium octylphenoxyethoxyethyl sulfonate is a useful non-ionic detergent that is commonly used in scientific research. It has several advantages, including its mild nature and ability to solubilize membrane proteins. However, its effectiveness can vary depending on the specific protein being studied. Future research directions for Sodium octylphenoxyethoxyethyl sulfonate include the development of new surfactants, drug delivery systems, antimicrobial agents, and environmental applications.
合成方法
Sodium octylphenoxyethoxyethyl sulfonate is synthesized through the reaction of octylphenol ethoxylate with sodium ethyl sulfonate. The reaction is typically carried out in a solvent such as water or ethanol. The resulting product is a clear, colorless liquid that is soluble in water.
科学研究应用
Sodium octylphenoxyethoxyethyl sulfonate is commonly used in scientific research as a non-ionic detergent for the solubilization of membrane proteins and lipids. It is also used as a wetting agent, emulsifier, and dispersant in a variety of other applications. Sodium octylphenoxyethoxyethyl sulfonate is particularly useful in the study of membrane proteins, which are notoriously difficult to solubilize due to their hydrophobic nature.
属性
CAS 编号 |
3013-94-3 |
|---|---|
产品名称 |
Sodium octylphenoxyethoxyethyl sulfonate |
分子式 |
C18H29NaO5S |
分子量 |
380.5 g/mol |
IUPAC 名称 |
sodium;2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanesulfonate |
InChI |
InChI=1S/C18H30O5S.Na/c1-17(2,3)14-18(4,5)15-6-8-16(9-7-15)23-11-10-22-12-13-24(19,20)21;/h6-9H,10-14H2,1-5H3,(H,19,20,21);/q;+1/p-1 |
InChI 键 |
XBMBHKZYEXQONC-UHFFFAOYSA-M |
手性 SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCS(=O)(=O)[O-].[Na+] |
SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCS(=O)(=O)[O-].[Na+] |
规范 SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCS(=O)(=O)[O-].[Na+] |
其他 CAS 编号 |
3013-94-3 |
同义词 |
Triton X-200 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



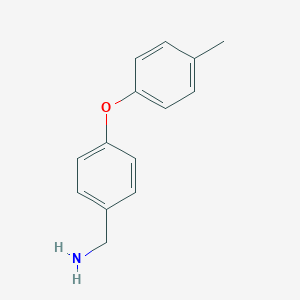
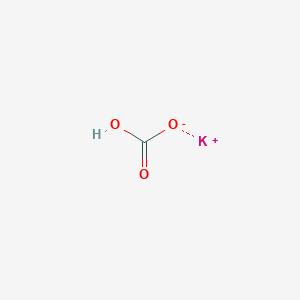
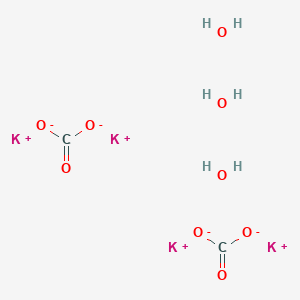
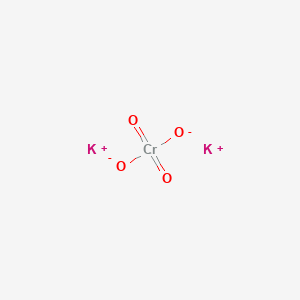
![Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B148094.png)
